Monolaurin

Übersicht

Beschreibung

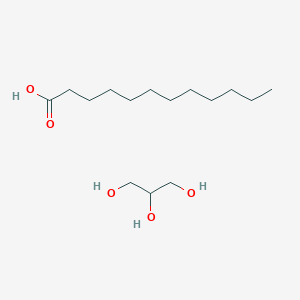

Monolaurin, also known as glycerol monolaurate, glyceryl laurate, and 1-lauroyl-glycerol, is a monoglyceride . It is the mono-ester formed from glycerol and lauric acid . Its chemical formula is C15H30O4 . This compound is found in coconut oil and may be similar to other monoglycerides found in human breast milk . It is most commonly used as a surfactant in cosmetics, such as deodorants . As a food additive, it is also used as an emulsifier or preservative .

Synthesis Analysis

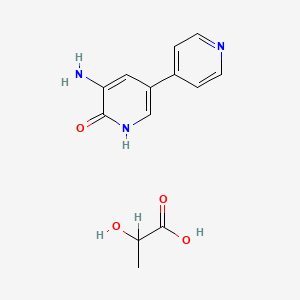

This compound is synthesized by esterification of lauric acid with glycerol . The process involves using a lauric acid:glycerol molar ratio of 1:1, 2 wt % of catalyst and 140 °C, reaching to 33% of this compound selectivity . The decrease in lauric acid:glycerol molar ratio was significant to enhance the this compound production .

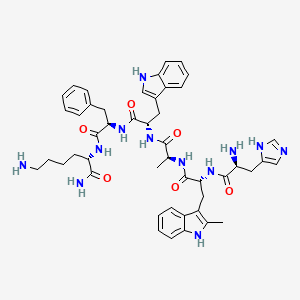

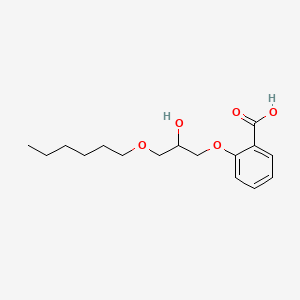

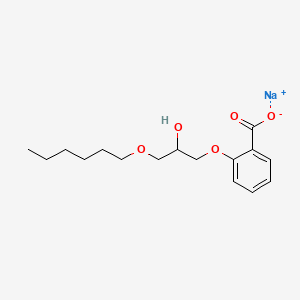

Molecular Structure Analysis

The molecular structure of this compound consists of a glycerol backbone esterified at one position with lauric acid, a 12-carbon long-chain fatty acid . Its molecular formula is C15H30O4 .

Chemical Reactions Analysis

This compound is synthesized through the esterification of glycerol and lauric acid . The reaction is catalyzed by zinc laurate . The conversion of nearly 70% was achieved under optimal conditions .

Physical And Chemical Properties Analysis

This compound is a monoglyceride formed from glycerol and lauric acid . Its chemical formula is C15H30O4 . It is found in coconut oil and is similar to other monoglycerides found in human breast milk .

Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel gegen Staphylococcus Aureus

Monolaurin hat eine vielversprechende antimikrobielle Aktivität gegen Staphylococcus aureus gezeigt . Es wurde sowohl einzeln als auch in Kombination mit β-Lactam-Antibiotika zur Bekämpfung von Staphylococcus aureus-Isolaten eingesetzt . Die Studie zeigte, dass this compound ein natürliches antibakterielles Mittel gegen S. aureus sein kann und ein hervorragender Modulator von β-Lactam-Medikamenten sein kann .

Synergistische Interaktionen mit Antibiotika

Es wurde festgestellt, dass this compound synergistische Interaktionen mit β-Lactam-Antibiotika hat . Die gleichzeitige Anwendung von this compound und β-Lactam-Antibiotika, die synergistische Wirkungen gegen S. aureus in vitro zeigen, ist vielversprechend als potenzielle Kandidaten für die Entwicklung von Kombinationstherapien .

Prävention von Erkältung und Grippe

Die Forschung legt nahe, dass this compound antibakterielle und antivirale Wirkungen haben könnte, die möglicherweise bei der Vorbeugung von Erkältung, Grippe und sogar schwereren Virusinfektionen wie Herpes und Gürtelrose helfen .

Management des chronischen Erschöpfungssyndroms (CFS)

This compound wird wegen seines Potenzials zur Behandlung des chronischen Erschöpfungssyndroms untersucht .

Hemmung von umhüllten Viren

Untersuchungen haben gezeigt, dass this compound die Replikation von umhüllten Viren, einschließlich Herpes-simplex-Virus (HSV), Influenza und anderen, hemmen kann .

Störung der viralen Lipidhülle

This compound hat die Fähigkeit, die Lipidhülle von Viren zu stören, wodurch deren Eintritt in Wirtszellen verhindert und die Viruslast reduziert wird .

Demontage von Biofilmen

This compound, ein Monoglycerid-Derivat der Laurinsäure, hat aufgrund seines faszinierenden Potenzials zur Demontage von Biofilmen Aufmerksamkeit erregt . Die amphiphile Natur von this compound erleichtert seine Diffusion durch die Biofilm-Matrix, wodurch es mit mikrobiellen Zellmembranen interagieren kann .

Verbesserung der Wachstumsleistung bei entwöhnten Ferkeln

Die diätetische Supplementierung mit 0,6 % Benzoesäure und 0,1 % 1-Monolaurin verbesserte die Wachstumsleistung und Nährstoffverdaulichkeit, beeinflusste die Zusammensetzung der Darmflora und verringerte die systemische Entzündungsreaktion und die Darmpermeabilität entwöhnter Ferkel .

Wirkmechanismus

Target of Action

Monolaurin, a natural compound extracted from coconut oil, primarily targets microbial cells , including gram-positive bacteria, fungi, and viruses . It has shown significant antimicrobial activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets in several ways. It disintegrates the protective envelope of viruses, rendering them defenseless and unable to invade host cells . This process ultimately leads to the destruction of the virus . Additionally, this compound exhibits a third mode of action involving stabilization of mammalian cell membranes. It inserts into the human cell membrane, thereby preventing signal transduction mechanisms .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the virus through the mechanism of the disintegration of the viral membrane, prevents binding of the viral protein to the host-cell membrane, inhibits the process of assembling the viral RNA, and the process of virus maturation in the replication cycle . Moreover, it reverses the expression of ISG15, IFIT3, and IL-29 throughout the small intestine and Mx1 in jejunum and ileum .

Pharmacokinetics

This compound is rapidly metabolized because it is easily absorbed and transported. Detailed studies have shown that the majority of ingested lauric acid, a component of this compound, is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . These metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .

Result of Action

The action of this compound results in several molecular and cellular effects. It destroys the intestinal barrier and absorption function of microbial cells . It also decreases the number of large unstained cells and Hb and increases the number of leucocytes and eosinophils in the blood of infected organisms, indicating an improvement in the immune defense function of the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of monoglycerides, including this compound, is currently done using a complicated energy-intensive technology that contributes negatively toward greenhouse gas mitigation . A cleaner and simpler one-step enzymatic production of this compound in an inert membrane reactor has been proposed . This method, which uses Candida antarctica lipase to catalyze the esterification reaction between lauric acid and glycerin in a solvent-free system under mild temperatures, is more environmentally friendly and cost-effective .

Safety and Hazards

Zukünftige Richtungen

Monolaurin has potential applications in medicine, sanitization, and food preservation . It has been suggested that this compound could be used to create a new antibiotic or antiviral medication that’s effective against a broad spectrum of microbes . Circulating this compound, which has well-known antiviral and antibacterial properties, was higher in protected subjects, suggesting a potential defensive role against SARS-CoV-2 infection .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWANIATODDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041275 | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

142-18-7, 27215-38-9, 67701-26-2 | |

| Record name | 1-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl laurate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C12-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monolaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerides, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)

![methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B1671818.png)